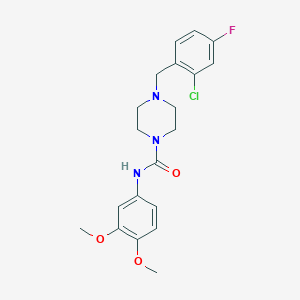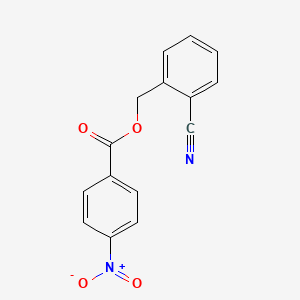![molecular formula C17H19NO2 B5344972 N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the 2C family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. This compound has been found to have potent psychedelic effects and has gained popularity among recreational drug users. However, due to its high potency and potential for adverse effects, it is classified as a Schedule I controlled substance in the United States.
作用机制
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide is similar to other psychedelic drugs such as LSD and psilocybin. It acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of these compounds. This receptor is located in the prefrontal cortex and other areas of the brain that are involved in sensory perception, mood, and cognition. Activation of the 5-HT2A receptor by this compound leads to an increase in the release of neurotransmitters such as serotonin and dopamine, which are responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other psychedelic drugs. It can cause changes in sensory perception, mood, and cognition. Users may experience visual and auditory hallucinations, altered time perception, and feelings of euphoria or anxiety. Physiological effects may include increased heart rate, blood pressure, and body temperature. In some cases, users may experience nausea, vomiting, and muscle tension.
实验室实验的优点和局限性
The use of N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide in laboratory experiments has several advantages and limitations. Its potent psychedelic effects make it a useful tool for investigating the neural mechanisms of perception, cognition, and behavior. However, due to its high potency and potential for adverse effects, it must be used with caution. Researchers must take appropriate safety precautions and follow ethical guidelines when using this compound in laboratory experiments.
未来方向
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide. One area of interest is the potential therapeutic applications of this compound. Some researchers have suggested that it may have potential as a treatment for certain mental health conditions such as depression and anxiety. Another area of interest is the development of safer and more effective psychedelic drugs. Researchers are exploring new compounds that have similar effects to this compound but with fewer adverse effects and a lower potential for abuse. Finally, researchers are investigating the long-term effects of psychedelic drug use on brain function and mental health.
合成方法
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide involves the reaction of 2,5-dimethoxyphenethylamine (2C-H) with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction produces this compound as the final product. The synthesis process is relatively straightforward and can be completed in a few steps. However, due to the potential for adverse effects and legal restrictions, the synthesis of this compound is strictly regulated.
科学研究应用
N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide has been the subject of several scientific studies due to its potent psychedelic effects. Researchers have investigated the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of this compound. One study found that this compound acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelic drugs. Other studies have investigated the effects of this compound on brain activity and behavior in animal models.
属性
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-4-6-15(7-5-12)17(19)18-13(2)14-8-10-16(20-3)11-9-14/h4-11,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBZVXDJJNCFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

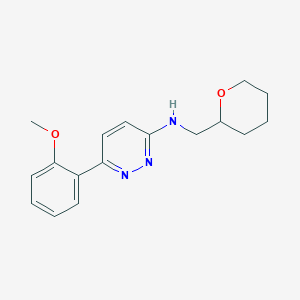
![4-{[(4-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5344916.png)
![2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5344924.png)
![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)
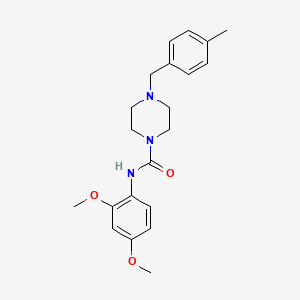
![7-acetyl-N-[(1R)-1-methylpentyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5344941.png)
![5-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B5344942.png)
![7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-4(3H)-quinazolinone](/img/structure/B5344946.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)
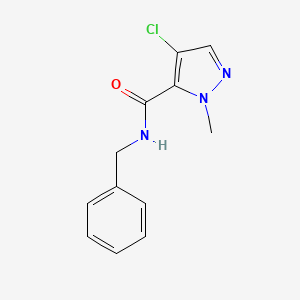
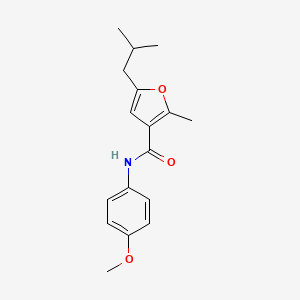
![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)
